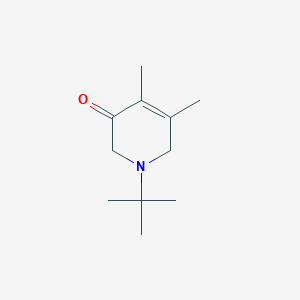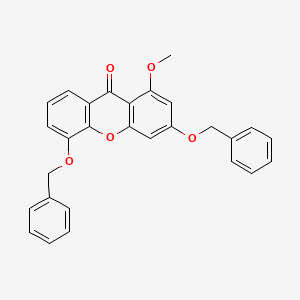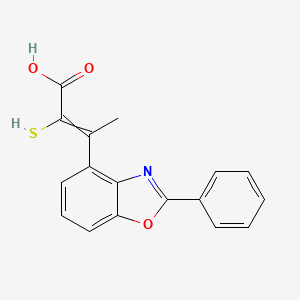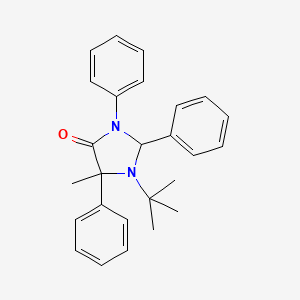
1,3-Bis(4-methoxyphenyl)but-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-methoxyphenyl)but-2-en-1-one is an organic compound known for its interesting structural and chemical properties It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-methoxyphenyl)but-2-en-1-one can be synthesized through the aldol condensation reaction. This reaction involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone under basic conditions. The reaction typically proceeds as follows:
Preparation of p-anisaldehyde solution: Dissolve p-anisaldehyde in acetone.
Addition of base: Add a solution of potassium hydroxide to the mixture while stirring.
Reaction: Allow the reaction to proceed for about 20 minutes.
Precipitation: Add water to the reaction mixture to precipitate the product.
Filtration and purification: Filter the solid product, wash with water, and recrystallize from ethanol.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the aldol condensation process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions
1,3-Bis(4-methoxyphenyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
1,3-Bis(4-methoxyphenyl)but-2-en-1-one has several scientific research applications:
Materials Science: It is used in the development of nonlinear optical materials due to its high second harmonic generation efficiency.
Chemistry: The compound serves as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
作用机制
The mechanism of action of 1,3-Bis(4-methoxyphenyl)but-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can participate in Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial for its biological and chemical activities. Additionally, the methoxy groups on the phenyl rings can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
1,3-Bis(4-methylphenyl)-2-propen-1-one: Similar structure but with methyl groups instead of methoxy groups.
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Contains chlorophenyl and hydroxyphenyl groups.
1,3-Bis(4-methoxyphenyl)prop-2-en-1-one: A closely related compound with a similar backbone.
Uniqueness
1,3-Bis(4-methoxyphenyl)but-2-en-1-one is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its electronic properties and reactivity. This makes it particularly valuable in applications requiring high nonlinear optical properties and specific chemical reactivity.
属性
CAS 编号 |
61000-04-2 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
1,3-bis(4-methoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C18H18O3/c1-13(14-4-8-16(20-2)9-5-14)12-18(19)15-6-10-17(21-3)11-7-15/h4-12H,1-3H3 |
InChI 键 |
WGRIEPVIFFQACJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)



![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)

![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)

![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)

